7-[(2-Chloro-1,3-thiazol-5-yl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound “7-[(2-Chloro-1,3-thiazol-5-yl)methyl]-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several heterocyclic rings, including a thiazole ring and a triazolopyridazine ring . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Characterization
The synthesis and structural characterization of triazolo[4,3-b]pyridazine derivatives have been a subject of interest due to their significant pharmaceutical importance. For instance, Sallam et al. (2021) synthesized the compound 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine, elucidating its structure through spectroscopic techniques and X-ray diffraction. This research highlights the compound's crystalline nature and provides insight into its molecular interactions and packing through Hirshfeld surface analysis and energy frameworks Sallam et al., 2021.
Biological Studies and Applications
Several studies have evaluated the biological activities of triazolo[4,3-b]pyridazine derivatives, focusing on their potential as antimicrobial agents. For example, the research by Holla et al. (2006) on triazolothiadiazines and triazolothiadiazoles containing the chloropyridin-3-yl methyl moiety assessed their antibacterial and insecticidal activities, showcasing the compound's relevance in developing new antimicrobial solutions Holla et al., 2006.
Theoretical and Experimental Studies
Theoretical analyses, such as density functional theory (DFT) calculations, complement the experimental findings, offering a deeper understanding of the electronic properties of triazolo[4,3-b]pyridazine derivatives. Sallam et al. (2021) conducted DFT calculations on similar compounds, determining their HOMO-LUMO energy gap and global reactivity descriptors, which are crucial for predicting their chemical behavior and potential applications in material science Sallam et al., 2021.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the diverse activities of related thiazole and triazolopyrimidine compounds . Additionally, new synthetic routes and reactions could be explored to enhance its properties and potential applications.
Properties
IUPAC Name |
2-chloro-5-[(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5S/c1-6-9(3-8-4-13-11(12)18-8)7(2)16-17-5-14-15-10(6)17/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTIRTAGKPRANS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CC3=CN=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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